(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of AK-968/41025149 is mTOR (mammalian target of rapamycin) . mTOR is a key pathway that is dysregulated in cancer . It participates in various intracellular signaling processes, regulating cellular metabolism, proliferation, and apoptosis .
Mode of Action
AK-968/41025149 has been identified as a potential mTOR inhibitor . It interacts with mTOR, inhibiting its activity and thereby disrupting the PI3K/Akt/mTOR signaling pathway . This disruption leads to changes in cellular metabolism, proliferation, and apoptosis .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is the primary biochemical pathway affected by AK-968/41025149 . This pathway is crucial in cancer development, and its dysregulation can lead to the onset of cancer . By inhibiting mTOR, AK-968/41025149 disrupts this pathway, affecting downstream effects such as cell metabolism, proliferation, and apoptosis .
Result of Action
AK-968/41025149 has been shown to significantly inhibit the proliferation of multiple myeloma (MM) cell lines in a dose- and time-dependent manner . Additionally, it induces significant apoptosis in MM cells . The compound’s inhibition rate for mTOR kinase is 70.62%, and it has the strongest inhibitory activity against MCF-7 cells, with an IC50 of 7.49 ± 0.87 μM .
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-8-33-24(32)21-15(3)26-25-30(22(21)17-9-11-18(12-10-17)28(5)6)23(31)20(34-25)13-19-14(2)27-29(7)16(19)4/h9-13,22H,8H2,1-7H3/b20-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOQZMYDYWTCTR-DEDYPNTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=C(N(N=C4C)C)C)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=C(N(N=C4C)C)C)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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